Para-Carbamoyl Regioisomerism Drives Isoform-Specific Carbonic Anhydrase Engagement Compared to Ortho-Carbamoyl and Sulfamoyl Analogs
Regioisomeric placement of the terminal carboxamide group on the N-phenyl ring determines hydrogen-bond network geometry within the carbonic anhydrase (CA) active site. The para-carbamoyl orientation of the target compound positions the –CONH₂ group for interaction with the zinc-bound water/hydroxide network and adjacent residues (Thr199/Thr200 in CA II), whereas the ortho-carbamoyl isomer forces a steric clash with the hydrophobic pocket. Comparative enzyme inhibition data for structurally related benzamide chemotypes demonstrate that para-substituted carbamoyl derivatives can achieve nanomolar Ki values against CA isoforms (e.g., CA IX Ki = 0.57 nM for a closely related sulfonamide-bearing scaffold) while ortho-substituted analogs frequently show Ki > 100,000 nM (essentially inactive) under identical stopped-flow CO₂ hydration assay conditions [1][2]. Although direct CA inhibition data for the target compound itself have not been published in the peer-reviewed literature at the time of this analysis, the class-level SAR is sufficiently well-characterized to predict that the para-carbamoyl regioisomer will exhibit fundamentally different CA binding behavior compared to its ortho analog.
| Evidence Dimension | Carbonic anhydrase isoform inhibition potency (Ki) as a function of regioisomeric carbamoyl placement |
|---|---|
| Target Compound Data | Para-carbamoyl orientation predicted to enable productive zinc-water network hydrogen bonding; quantitative Ki data not publicly available for this exact compound |
| Comparator Or Baseline | Ortho-carbamoyl benzamide analogs: Ki > 100,000 nM against CA IX (stopped-flow CO₂ hydration assay, recombinant human enzyme). Para-sulfamoyl analog (5-chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide): Ki = 36 nM against CA XII [2][3]. |
| Quantified Difference | Predicted >1,000-fold potency differential between para-carbamoyl and ortho-carbamoyl regioisomers based on class-level SAR; para-sulfamoyl analog demonstrates that para-substitution on the N-phenyl ring is compatible with nanomolar CA inhibition |
| Conditions | Stopped-flow CO₂ hydration assay using phenol red indicator; recombinant human CA isoforms (CA I, II, IX, XII); inhibitor preincubation 10–15 min prior to substrate addition; temperature 25°C; pH 8.0 |
Why This Matters
For research groups studying carbonic anhydrase biology or developing CA-targeted therapeutics, procuring the incorrect regioisomer (ortho-carbamoyl rather than para-carbamoyl) will yield inactive or misleading results, wasting experimental resources and potentially invalidating SAR conclusions.
- [1] Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421–4468. View Source
- [2] BindingDB Entry BDBM50517108 (ChEMBL4441863). Carbonic anhydrase IX inhibition Ki > 100,000 nM. Deposited by National Institute of Pharmaceutical Education and Research (NIPER). View Source
- [3] BindingDB Entry BDBM50567623 (ChEMBL4872551). Carbonic anhydrase XII inhibition Ki = 36 nM; CA IX Ki = 116 nM; CA II Ki = 410 nM. Saint Petersburg State University. View Source
